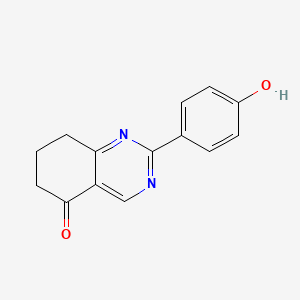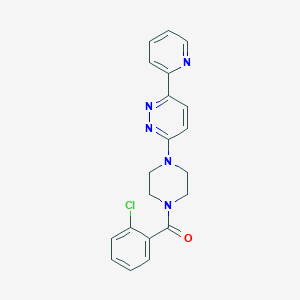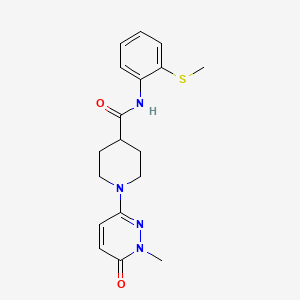![molecular formula C19H16N2O6S B2624615 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate CAS No. 877637-09-7](/img/structure/B2624615.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate” is a potent APJ functional antagonist in cell-based assays . It is >37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . This compound was derived from an HTS of the 330,600 compound MLSMR collection .
Synthesis Analysis
The synthetic methodology, development of structure-activity relationship (SAR), and initial in vitro pharmacologic characterization are presented in the referenced paper .Molecular Structure Analysis
The molecular formula of this compound is C19H16N2O6S. The molecular weight is 400.41.Aplicaciones Científicas De Investigación
Compound A has been found to have a wide range of potential applications in scientific research. It has been shown to exhibit inhibitory activity against several enzymes, including tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. Additionally, [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate A has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate A is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which play important roles in cellular signaling pathways. By inhibiting these enzymes, this compound A may be able to disrupt the signaling pathways that contribute to the development and progression of certain diseases, such as cancer and inflammatory disorders.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound A. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that it can reduce tumor growth and improve the symptoms of inflammatory diseases in animal models. Additionally, this compound A has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its ability to inhibit multiple enzymes makes it a versatile tool for studying various cellular processes. However, one limitation of using this compound A is its relatively high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several areas of future research that could be explored with [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate A. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify other cellular processes that it may affect. Finally, the development of new synthetic methods for this compound A could lead to improved yields and reduced costs, making it more accessible for scientific research.
Métodos De Síntesis
Several methods have been developed for the synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate A. One of the most commonly used methods involves the reaction of pyran-3-carboxylic acid with pyrimidine-2-thiol in the presence of a base, followed by esterification with 2-(2-methoxyphenoxy)acetyl chloride. Another method involves the reaction of pyrimidine-2-thiol with 4-hydroxy-6-(2-methoxyphenoxy)pyran-3-one in the presence of a base, followed by esterification with chloroacetic acid. Both methods have been shown to yield this compound A in good yields and with high purity.
Propiedades
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-24-15-5-2-3-6-16(15)26-11-18(23)27-17-10-25-13(9-14(17)22)12-28-19-20-7-4-8-21-19/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNLTJRWQWYRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-oxo-N-(1-phenylethyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2624532.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)



![[4-(Difluoromethylidene)cyclohexyl]methanesulfonyl chloride](/img/structure/B2624547.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2624549.png)



![N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2624553.png)

![N-(4-chloro-2-fluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624555.png)